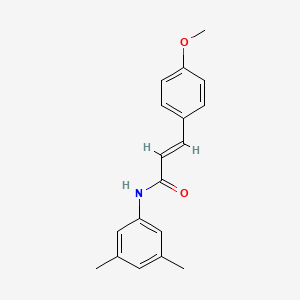

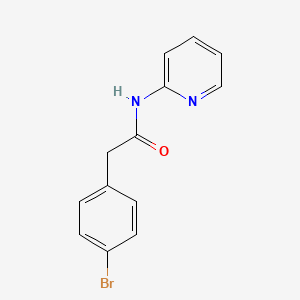

![molecular formula C13H14N4O2S B5567945 4-{[4-(烯丙氧基)-3-甲氧基苄亚胺]氨基}-4H-1,2,4-三唑-3-硫醇](/img/structure/B5567945.png)

4-{[4-(烯丙氧基)-3-甲氧基苄亚胺]氨基}-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triazole compounds, including derivatives similar to "4-{[4-(allyloxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol", are crucial in organic chemistry due to their diverse biological and corrosion inhibition activities. Their structural uniqueness allows for a variety of chemical reactions and properties, making them essential in developing new materials and biological agents (Srivastava et al., 2016).

Synthesis Analysis

The synthesis of triazole compounds involves energetically feasible reactions at room temperature, which are exothermic and spontaneous. The process is typically carried out through cyclization reactions, starting from different organic precursors, leading to the formation of the triazole ring. The synthesis scheme is crucial for ensuring the desired product's formation with high purity and yield (Srivastava et al., 2016).

Molecular Structure Analysis

Triazole derivatives exhibit distinct molecular structures characterized by X-ray diffraction and density functional theory (DFT) calculations. The structural analysis includes determining bond lengths, dihedral angles, and the overall geometry of the molecule, which are critical for understanding the compound's chemical behavior and reactivity (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole compounds are known for their reactivity towards different chemical agents. Functionalization reactions such as aminomethylation and cyanoethylation are commonly explored to modify the triazole ring, leading to new compounds with varied properties and potential applications. The chemical reactivity is often discussed in terms of molecular electrostatic potential and electronic parameters (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties of triazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular composition and arrangement. These properties are essential for determining the compound's suitability for different applications, from material science to pharmaceuticals (Ding et al., 2008).

科学研究应用

合成与表征

合成和光谱表征:合成了含有 1,2,4-三唑环的席夫碱,包括与 4-{[4-(烯丙氧基)-3-甲氧基苄亚胺]氨基}-4H-1,2,4-三唑-3-硫醇相关的化合物,并对其进行了光谱表征。对这些化合物的抗氧化和 α-葡萄糖苷酶抑制活性进行了评估,表明它们在生物应用中具有潜力 (Pillai 等人,2019)。

化学和结构分析:探索了三唑衍生物的结构特征,包括光谱行为、分子间相互作用和化学反应性。这项研究有助于了解这些化合物的特性,这对于它们在各个领域的应用至关重要 (Kumar 等人,2021)。

生物活性

抗菌活性:对 1,2,4-三唑衍生物的研究显示出对各种微生物的显着抗菌活性。这表明它们在医学和制药领域作为抗菌剂的潜在用途 (Bektaş 等人,2010)。

胆碱酯酶抑制:一些三唑衍生物表现出优异的胆碱酯酶抑制潜力,表明它们在治疗阿尔茨海默病等神经系统疾病中具有潜在用途 (Arfan 等人,2018)。

癌症研究:三唑衍生物的合成和抗癌活性评估表明它们在癌症研究和治疗中的潜在应用 (Bekircan 等人,2008)。

分子动力学和理论研究

分子动力学模拟:结合 DFT 计算和分子动力学模拟研究三唑化合物的反应性质,可以深入了解它们的稳定性和反应性,这对于它们在各个科学领域的应用至关重要 (Pillai 等人,2019)。

密度泛函理论分析:基于 DFT 的计算用于分析三唑化合物的合成可行性和化学反应性。这种理论方法有助于预测这些化合物在不同条件下的行为 (Srivastava 等人,2016)。

属性

IUPAC Name |

4-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-3-6-19-11-5-4-10(7-12(11)18-2)8-15-17-9-14-16-13(17)20/h3-5,7-9H,1,6H2,2H3,(H,16,20)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZKSHRZPRJJRH-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NN2C=NNC2=S)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/N2C=NNC2=S)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(4-methylpiperidin-1-yl)sulfonyl]azepan-3-yl}pyrrolidine-1-carboxamide](/img/structure/B5567863.png)

![5-bromo-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5567868.png)

![N-{2-[4-(4-morpholinylsulfonyl)phenyl]ethyl}acetamide](/img/structure/B5567884.png)

![methyl 3-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5567885.png)

![(1R*,3S*)-1,3-dihydroxy-N-[3-(trifluoromethyl)phenyl]-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5567893.png)

![N-(2-methoxyethyl)-N-(1,3-thiazol-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5567908.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-3-thienyl)acetamide](/img/structure/B5567913.png)

![[4-(2-chloro-5-piperidin-1-ylbenzoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5567954.png)

![N-{[3-(2-fluorophenyl)-5-isoxazolyl]methyl}-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5567975.png)